(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol
CAS No.: 80655-81-8
Cat. No.: VC4258035
Molecular Formula: C20H14Br2O2S
Molecular Weight: 478.2
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 80655-81-8 |
---|---|
Molecular Formula | C20H14Br2O2S |
Molecular Weight | 478.2 |
IUPAC Name | 6-bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol;sulfane |
Standard InChI | InChI=1S/C20H12Br2O2.H2S/c21-13-3-5-15-11(9-13)1-7-17(23)19(15)20-16-6-4-14(22)10-12(16)2-8-18(20)24;/h1-10,23-24H;1H2 |
Standard InChI Key | DVDUNMVOMYBURN-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC(=C2C3=C(C=CC4=C3C=CC(=C4)Br)O)O)C=C1Br.S |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features two naphthol units connected at the 1,1'-positions, with bromine substituents at the 6,6'-positions creating a sterically hindered chiral environment (Figure 1). X-ray crystallography reveals a dihedral angle of 85–92° between the naphthalene planes , while density functional theory calculations show intramolecular O-H···O hydrogen bonding (2.68 Å) that stabilizes the chiral conformation .
Table 1: Key Physical Properties
The bromine atoms induce significant electronic effects, with NMR studies showing downfield shifts of 7.8–8.2 ppm for the adjacent protons . Cyclic voltammetry reveals two quasi-reversible oxidation peaks at +1.23V and +1.45V vs. Fc/Fc⁺, indicating potential for charge transport applications .
Synthetic Approaches and Characterization
Preparation Methods
Industrial synthesis typically proceeds via a three-step sequence:
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Bromination: 2-Naphthol undergoes electrophilic substitution using Br₂ in acetic acid (60°C, 12h), achieving 89–93% yield of 6-bromo-2-naphthol .
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Oxidative Coupling: CuCl₂-mediated coupling (CH₂Cl₂, 0°C, 6h) forms the binaphthyl core with 75–82% diastereomeric excess .
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Resolution: Chiral column chromatography (Chiralpak IA, hexane/EtOH 90:10) separates enantiomers to >99% ee .
Table 2: Optimization of Coupling Reaction
Catalyst Loading | Temperature | Time | Yield | ee (%) |
---|---|---|---|---|
5 mol% CuCl₂ | 0°C | 6h | 78% | 82 |
10 mol% CuCl₂ | 25°C | 4h | 85% | 75 |
5 mol% FeCl₃ | 0°C | 8h | 65% | 68 |
Analytical Characterization
Advanced techniques confirm structure and purity:
Applications in Asymmetric Catalysis
Enantioselective C-C Bond Formation
The compound's C₂-symmetry makes it ideal for inducing chirality in transition metal complexes. In titanium-catalyzed Friedel-Crafts reactions, it achieves 94% ee for β-aryl-β-amino acid derivatives (Eq. 1) :
Table 3: Catalytic Performance Comparison
Substrate | Catalyst System | ee (%) | TOF (h⁻¹) |
---|---|---|---|
Indole | Ti/(R)-6,6'-Br₂BINOL | 94 | 220 |
Pyrrole | Ti/(R)-6,6'-Br₂BINOL | 88 | 180 |
Furan | Ti/(R)-6,6'-Br₂BINOL | 82 | 150 |
Pharmaceutical Intermediate Synthesis
In the production of (S)-Rivastigmine, the ligand enables a key asymmetric addition with 99% ee:
Materials Science Applications
Organic Electronics
Vacuum-deposited thin films (50 nm) exhibit:
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Hole mobility: 2.3 × 10⁻² cm²/V·s
Chiral Polymers
Coordination with Zn(OAc)₂ yields helical polymers showing:
Parameter | Specification |
---|---|
Skin Irritation | Category 2 (H315) |
Eye Damage | Category 1 (H319) |
Acute Toxicity | LD₅₀ > 2000 mg/kg (oral) |
Proper handling requires PPE including nitrile gloves and ANSI Z87.1-compliant goggles. Storage under argon at 2–8°C maintains stability for >24 months .
Industrial and Environmental Considerations
Pharmaceutical manufacturers report annual consumption of 150–200 kg for antitumor drug syntheses, with process mass intensity (PMI) improvements from 120 to 45 through solvent recycling . Biodegradation studies show 78% mineralization in 28 days using Pseudomonas putida strains .
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